p-[3-(1-Imidazolyl)propoxy]phenol
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(3-imidazol-1-ylpropoxy)phenol |
InChI |
InChI=1S/C12H14N2O2/c15-11-2-4-12(5-3-11)16-9-1-7-14-8-6-13-10-14/h2-6,8,10,15H,1,7,9H2 |
InChI Key |
VUYMVKPMUDNPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key Compounds Analyzed:
1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride ()
p-[3-(1-Imidazolyl)propoxy]phenol (Target Compound)
Physicochemical Properties
| Property | Target Compound | Compound 1 | Dronedarone |
|---|---|---|---|
| logP (Predicted) | 1.8 | 3.2 | 5.1 |
| Water Solubility | Moderate | Low | Very low |
| Melting Point | ~120–125°C | 198–200°C (HCl) | >200°C (HCl) |
| Hydrogen Bond Donors | 2 (-OH, imidazole) | 1 (imidazole) | 1 (sulfonamide) |
Key Insights :
- The phenolic -OH in the target compound enhances hydrophilicity compared to the methoxy groups in Compound 1.
- Dronedarone’s high logP and low solubility reflect its lipophilic dibutylamino and benzofuran moieties, critical for membrane penetration in antiarrhythmic activity .
Stability and Reactivity
- The target compound’s phenolic -OH may render it susceptible to oxidation, whereas Compound 1’s methoxy groups improve stability.
- Dronedarone’s tertiary amine and sulfonamide groups enhance stability under physiological conditions, supporting oral bioavailability .
Q & A
Q. What are the key considerations for synthesizing p-[3-(1-Imidazolyl)propoxy]phenol?
The synthesis typically involves multi-step reactions:
- Imidazole core formation : Condensation of precursors like o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
- Propoxy linkage : Nucleophilic substitution or coupling reactions to attach the propoxy chain to the phenol group.
- Purification : Use column chromatography or recrystallization to isolate the target compound. Key reagents include sodium borohydride (NaBH₄) for reductions and potassium carbonate (K₂CO₃) as a base for substitutions .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR).
- IR spectroscopy : Identify functional groups (e.g., phenolic O-H stretch at ~3200 cm⁻¹, imidazole C=N at ~1600 cm⁻¹).
- Mass spectrometry : Verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. How can researchers evaluate the antimicrobial activity of this compound?
Standardized assays include:
- Minimum Inhibitory Concentration (MIC) : Test against bacterial/fungal strains (e.g., Candida albicans).
- Zone of inhibition assays : Compare with controls like fluconazole.
- Time-kill kinetics : Assess bactericidal/fungicidal efficacy over time .
Advanced Research Questions
Q. How can structural contradictions in spectral data be resolved?
- Use 2D NMR (COSY, HSQC) to clarify ambiguous proton-carbon correlations.
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .
- Single-crystal X-ray diffraction : Resolve stereochemical uncertainties .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Test palladium or copper catalysts for coupling steps.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for substitutions.
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Modify the phenol ring (e.g., electron-withdrawing groups) or imidazole N-alkylation.
- Biological testing : Compare activity across derivatives using MIC or enzyme inhibition assays.
- Molecular docking : Predict binding interactions with targets (e.g., fungal CYP51 or bacterial topoisomerases) .
Q. How to assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine thermal stability.
- Light sensitivity : Expose to UV-Vis light and track photodegradation .
Q. What methods elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of interactions.
- Gene knockout studies : Identify essential pathways in microbial models .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies between computational and experimental biological activity?
Q. How to mitigate low solubility in aqueous media?
- Prodrug design : Introduce phosphate or glycoside groups.
- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability.
- Co-solvent systems : Employ DMSO-water or cyclodextrin complexes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
